Tyrosine, 3-acetyl-

Descripción general

Descripción

Tyrosine, 3-acetyl-, also known as 3-Acetyl-L-tyrosine, is a derivative of Tyrosine . Tyrosine is an amino acid that is used by cells to synthesize proteins . It is a non-essential amino acid with a polar side group . It is functionally related to tyrosine .

Synthesis Analysis

Tyrosine is involved in several synthesis processes. For instance, it is a precursor for the synthesis of catecholamines, including L-DOPA, tyramine, and dopamine . Tyrosinase, a type-3 binuclear copper-containing oxidoreductase, efficiently catalyzes o-hydroxylation of monophenols to diphenols (monophenolase activity) and the oxidation of diphenols to quinones (diphenolase activity) .Molecular Structure Analysis

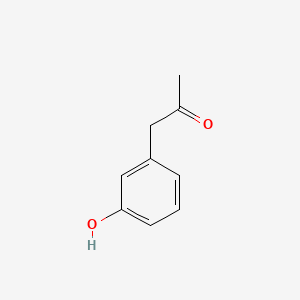

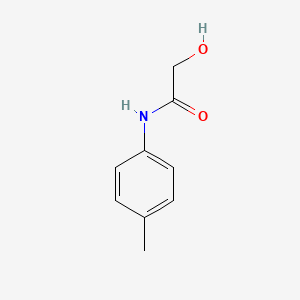

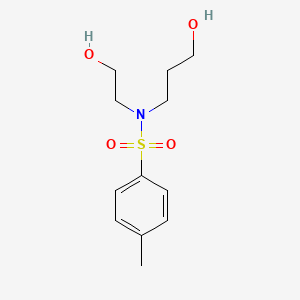

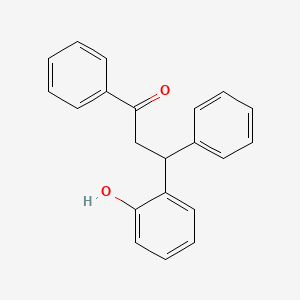

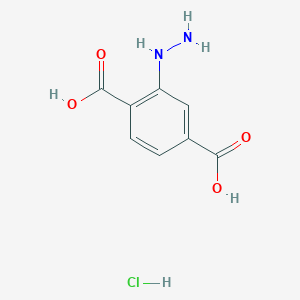

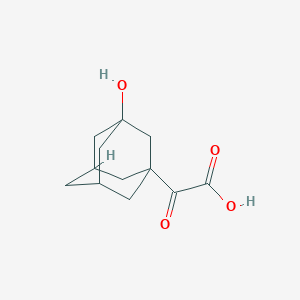

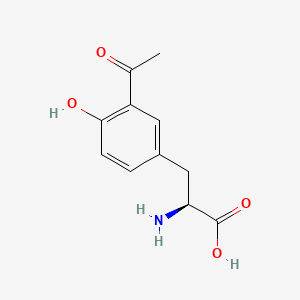

The molecular formula of Tyrosine, 3-acetyl- is C11H13NO4 . The IUPAC name is (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid . The molecular weight is 223.22 g/mol .Chemical Reactions Analysis

Tyrosine is involved in several chemical reactions. For instance, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .Physical And Chemical Properties Analysis

Tyrosine, 3-acetyl- has a molecular weight of 223.22 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its rotatable bond count is 4 .Aplicaciones Científicas De Investigación

Tyrosine Phosphorylation Specificity

Tyrosine phosphorylation is critical in biological processes, and the acetylation of tyrosine, such as 3-acetyl-tyrosine, affects its reactivity. Research by Martin et al. (1990) explored the acetylation of tyrosyl phenolic hydroxyl groups and found that tyrosine's reactivity is influenced by its ionization state, impacting both chemical and enzymatic reactivities in acylation reactions (Martin, Wu, Jakes, & Graves, 1990).

Protein Modification and RNA-Protein Interactions

Tamilarasu et al. (2001) utilized N-alpha-Fmoc-3-acetyl-L-tyrosine for site-specific modification of proteins. This approach enabled labeling proteins with reporter molecules and investigating RNA-protein interactions. They synthesized a modified HIV-1 Tat peptide with 3-acetyl-tyrosine to study its binding to RNA, demonstrating the utility of 3-acetyl-tyrosine in protein modification for biophysical studies (Tamilarasu, Zhang, Hwang, & Rana, 2001).

Nitrating and Chlorinating Species Reactions

Eiserich et al. (1996) investigated the reactions between nitrite and hypochlorous acid, leading to the formation of nitrating species that modify tyrosine residues. This research highlights how modifications such as those on 3-nitrotyrosine can occur through interactions with other reactive species, suggesting a role for these reactions in inflammation and tissue injury (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).

Role of Tyrosine in Enzymatic Activity

Hugli and Stein (1971) explored the role of tyrosine in the catalytic function of bovine pancreatic deoxyribonuclease A. Their study indicated that modifications of tyrosine residues, such as acetylation, can significantly affect enzymatic activities, underscoring the importance of tyrosine modifications in enzyme function (Hugli & Stein, 1971).

Tyrosine Metabolism in Insects

The research by Sekeris and Karlson (1962) provided insights into tyrosine metabolism in insects, revealing how tyrosine is metabolized to form N-acetyldopamine, a key component in insect development. This study contributes to understanding the biochemical pathways of tyrosine in biological systems (Sekeris & Karlson, 1962).

Post-Translational Modifications of Tyrosine

Yu et al. (2007) described methods to determine the sites of tyrosine O-sulfation in proteins, a key post-translational modification. By blocking hydroxyl groups on unsulfated tyrosines, their research provides a methodology for identifying and understanding the functional implications of tyrosine modifications in proteins (Yu, Hoffhines, Moore, & Leary, 2007).

Mecanismo De Acción

Target of Action

Tyrosine, 3-acetyl-, also known as L-Tyrosine, is a non-essential amino acid that plays a crucial role in the synthesis of proteins in the body . It primarily targets the brain and endocrine glands, specifically the thyroid and adrenal glands . It serves as a precursor for crucial hormones and neurotransmitters involved in physiological processes, including dopamine, norepinephrine, and epinephrine, which are involved in mood regulation, stress response, and cognitive function .

Mode of Action

Tyrosine interacts with its targets by serving as a building block in the synthesis of key neurotransmitters and hormones. It is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine . Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Biochemical Pathways

Tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant itself . Furthermore, tyrosine is used as a substrate to synthesize numerous specialized metabolites in different groups of plants .

Pharmacokinetics

The pharmacokinetics of Tyrosine, 3-acetyl-, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the onset, duration, and intensity of the drug effect . The absorption process involves the entry of the drug into the body from its site of administration into the systemic circulation . Distribution is the process by which the drug is transferred by the bloodstream throughout the body . Metabolism involves the biotransformation process by which the drug is enzymatically transformed into new chemical compounds . Excretion is the irreversible process where the drug or its metabolites leave the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tyrosine, 3-acetyl-. The gut microbiota significantly metabolizes amino acids from dietary proteins, producing various metabolites with beneficial and harmful effects . Amino acids such as tyrosine can increase the production of uremic toxins when metabolized by intestinal bacteria . The type of food source that provides these amino acids affects the production of toxins. Plant-based diets and dietary fiber are associated with lower toxin formation than animal-based diets due to the high amino acid precursors in animal proteins .

Direcciones Futuras

Research into therapeutic peptides, including tyrosine derivatives, has made great progress in the last decade thanks to new production, modification, and analytic technologies . Tyrosine administration might also affect catecholamine transmission in the aging brain, thereby improving cognitive functioning .

Análisis Bioquímico

Biochemical Properties

Tyrosine, 3-acetyl- participates in several biochemical reactions. It interacts with enzymes such as tyrosinase, which catalyzes the hydroxylation of tyrosine to form L-DOPA. This reaction is essential for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine . Additionally, tyrosine, 3-acetyl- can interact with proteins and other biomolecules, influencing their function and activity.

Cellular Effects

Tyrosine, 3-acetyl- affects various types of cells and cellular processes. It influences cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For example, tyrosine, 3-acetyl- can impact gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, it affects cellular metabolism by participating in the synthesis of important metabolites .

Molecular Mechanism

The molecular mechanism of tyrosine, 3-acetyl- involves its interaction with specific biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. For instance, tyrosine, 3-acetyl- can inhibit the activity of tyrosinase, thereby affecting the synthesis of melanin and other related compounds. Additionally, it can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tyrosine, 3-acetyl- can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that tyrosine, 3-acetyl- can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects on cells .

Dosage Effects in Animal Models

The effects of tyrosine, 3-acetyl- vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing oxidative stress. These threshold effects are important considerations for its use in research and potential therapeutic applications .

Metabolic Pathways

Tyrosine, 3-acetyl- is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and DOPA-dioxygenase, which play key roles in the synthesis of catecholamines and other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Subcellular Localization

The subcellular localization of tyrosine, 3-acetyl- is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. For example, tyrosine, 3-acetyl- may be localized to the mitochondria, influencing mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORSWSUKHPLZDP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223476 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73245-90-6, 32483-30-0 | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073245906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032483300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT9AOK85ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.